molecular formula C9H16O2 B1458314 1-(Oxan-4-yl)but-3-en-2-ol CAS No. 1803571-30-3

1-(Oxan-4-yl)but-3-en-2-ol

Cat. No. B1458314
M. Wt: 156.22 g/mol
InChI Key: BIUSCWSXNFBUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Oxan-4-yl)but-3-en-2-ol” is a chemical compound with the molecular formula C9H16O2 . It has a molecular weight of 156.22 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Oxan-4-yl)but-3-en-2-ol” are not fully detailed in the available resources. It has a molecular weight of 156.22 . More specific properties like boiling point, density, etc., are not mentioned in the sources .

Scientific Research Applications

Application Summary

“1-(Oxan-4-yl)but-3-en-2-ol” is involved in the kinetic resolution of racemic allyl alcohols with the (E)-4-arylbut-3-en-2-ol system in the process of transesterification . This process is significant in the field of biocatalysis, which involves the use of natural catalysts, such as protein enzymes, to conduct chemical reactions.

Methods of Application

The enzyme Lecitase™ Ultra was immobilized on four different supports and tested as the biocatalyst in this process . The most effective biocatalyst turned out to be the enzyme immobilized on agarose activated with cyanogen bromide (LU-CNBr) .

Results or Outcomes

The best results (E > 200, ees and eep = 95–99%) were obtained for (E)-4-phenylbut-3-en-2-ol and its analog with a 2,5-dimethylphenyl ring . The lowest ee of kinetic resolution products (90%) was achieved for the substrate with a 4-methoxyphenyl substituent . For all substrates, ®-enantiomers were esterified faster than their (S)-antipodes . The high operational stability of LU-CNBr allows it to be reused in three subsequent reaction cycles without negative effects on the efficiency and enantioselectivity of transesterification .

Safety And Hazards

The safety and hazards associated with “1-(Oxan-4-yl)but-3-en-2-ol” are not clearly mentioned in the available resources . It’s important to handle all chemical compounds with appropriate safety measures, especially if their safety profiles are not well-known.

properties

IUPAC Name

1-(oxan-4-yl)but-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-9(10)7-8-3-5-11-6-4-8/h2,8-10H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUSCWSXNFBUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC1CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-4-yl)but-3-en-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Oxan-4-yl)but-3-en-2-ol
Reactant of Route 2
Reactant of Route 2
1-(Oxan-4-yl)but-3-en-2-ol
Reactant of Route 3
Reactant of Route 3
1-(Oxan-4-yl)but-3-en-2-ol
Reactant of Route 4
Reactant of Route 4
1-(Oxan-4-yl)but-3-en-2-ol
Reactant of Route 5
Reactant of Route 5
1-(Oxan-4-yl)but-3-en-2-ol
Reactant of Route 6
Reactant of Route 6
1-(Oxan-4-yl)but-3-en-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.